molecular formula C16H16N2O2S B2986312 4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 313683-78-2

4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2986312
CAS No.: 313683-78-2
M. Wt: 300.38
InChI Key: QVEPPJSPKBUSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with acetic anhydride under acidic conditions.

    Acetylation: The resulting benzothiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Amidation: The final step involves the reaction of the acetylated benzothiazole with 4-aminobenzamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
  • 4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)aniline

Uniqueness

4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific acetyl and benzamide functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-10(19)11-6-8-12(9-7-11)15(20)18-16-17-13-4-2-3-5-14(13)21-16/h6-9H,2-5H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEPPJSPKBUSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.